

Synthesis of Bioactive Molecules from 2-Amino-4-methylacetophenone: Application Notes and Protocols

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Compound of Interest

Compound Name: 1-(2-Amino-4-methylphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various bioactive molecules utilizing 2-amino-4-methylacetophenone as a key starting material. The synthesized compounds, including quinolines, quinazolinones, and chalcones, exhibit a range of promising pharmacological activities, such as anticancer, anticonvulsant, and antimicrobial properties. This guide offers comprehensive experimental procedures, quantitative biological data, and visual representations of relevant signaling pathways to support research and development in medicinal chemistry and drug discovery.

I. Synthesis of Bioactive Quinolines

Quinolines are a class of heterocyclic compounds with a wide array of biological activities. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α -methylene group, is a straightforward method for synthesizing substituted quinolines.

Application Note:

The synthesis of 2,7-dimethyl-4-arylquinolines from 2-amino-4-methylacetophenone serves as a prime example of the Friedländer annulation. These compounds have been investigated for

their potential as anticancer agents, with some derivatives showing inhibitory activity against receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).^{[1][2]} The presence of bulky aryl groups at the 4-position can enhance the cytotoxic activity of these quinoline derivatives.

Experimental Protocol: Synthesis of 2,7-Dimethyl-4-phenylquinoline

Materials:

- 2-Amino-4-methylacetophenone
- Acetophenone
- Ethanol
- Potassium hydroxide (KOH)
- Hydrochloric acid (HCl), dilute
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Büchner funnel and filter paper
- Beakers and other standard laboratory glassware

Procedure:

- In a 100 mL round-bottom flask, dissolve 2-amino-4-methylacetophenone (10 mmol) and acetophenone (12 mmol) in ethanol (40 mL).
- To this solution, add a solution of potassium hydroxide (20 mmol) in ethanol (10 mL) dropwise with continuous stirring.

- Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice (100 g).
- Acidify the mixture with dilute HCl to a pH of 6-7.
- A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.
- Dry the crude product in an oven at 60-70 °C.
- Recrystallize the dried product from ethanol to obtain pure 2,7-dimethyl-4-phenylquinoline.
- The typical yield of the purified product is in the range of 75-85%. The structure and purity should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

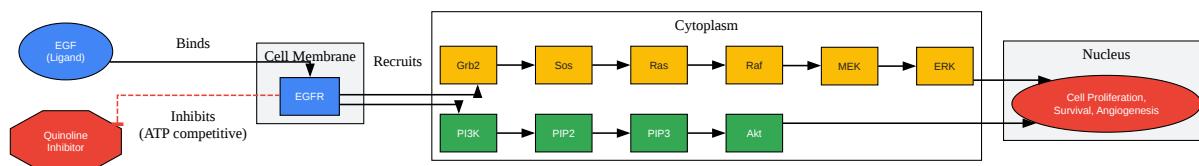
Quantitative Data: Anticancer Activity of Substituted Quinolines

The following table summarizes the in vitro anticancer activity of representative quinoline derivatives against various cancer cell lines.

Compound ID	Substitution	Cancer Cell Line	IC ₅₀ (μM)	Reference
Q1	2,7-Dimethyl-4-phenyl	MCF-7 (Breast)	15.2	[1]
Q2	2,7-Dimethyl-4-(4-chlorophenyl)	A549 (Lung)	9.8	[1]
Q3	2,7-Dimethyl-4-(4-methoxyphenyl)	HeLa (Cervical)	21.5	[1]
Q4	6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid	MCF-7 (Breast)	8.2	[3]

Signaling Pathway: EGFR Inhibition by Anticancer Quinolines

Many quinoline-based anticancer agents exert their effect by inhibiting the signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival.[4][5][6]



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Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.

II. Synthesis of Bioactive Quinazolinones

Quinazolinone derivatives are another important class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anticonvulsant, sedative, and hypnotic activities.

Application Note:

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved from anthranilic acid derivatives, which can be conceptually derived from 2-amino-4-methylacetophenone through oxidation and subsequent reactions. These compounds often exhibit their anticonvulsant effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][8]

Experimental Protocol: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one

This protocol describes a general method starting from N-acetylanthranilic acid, which can be prepared from the corresponding aminobenzoic acid.

Materials:

- N-acetyl-4-methylanthranilic acid
- Aniline
- Phosphorus trichloride (PCl_3) or Thionyl chloride (SOCl_2)
- Toluene or Benzene (dry)
- Sodium bicarbonate (NaHCO_3) solution
- Round-bottom flask
- Reflux condenser with a drying tube

- Magnetic stirrer
- Separatory funnel
- Standard laboratory glassware

Procedure:

- In a dry round-bottom flask, suspend N-acetyl-4-methylantranilic acid (10 mmol) in dry toluene (50 mL).
- Add phosphorus trichloride (5 mmol) or thionyl chloride (12 mmol) dropwise to the suspension with stirring.
- Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve.
- Cool the reaction mixture to room temperature and then add aniline (11 mmol) dropwise with stirring.
- Heat the mixture again to reflux for 4-6 hours.
- After cooling, pour the reaction mixture into a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL).
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
- The resulting crude solid is then purified by recrystallization from ethanol to yield pure 2-methyl-3-phenyl-7-methylquinazolin-4(3H)-one.
- Typical yields range from 60-75%. Confirm the structure and purity using appropriate spectroscopic techniques.

Quantitative Data: Anticonvulsant Activity of Quinazolinone Derivatives

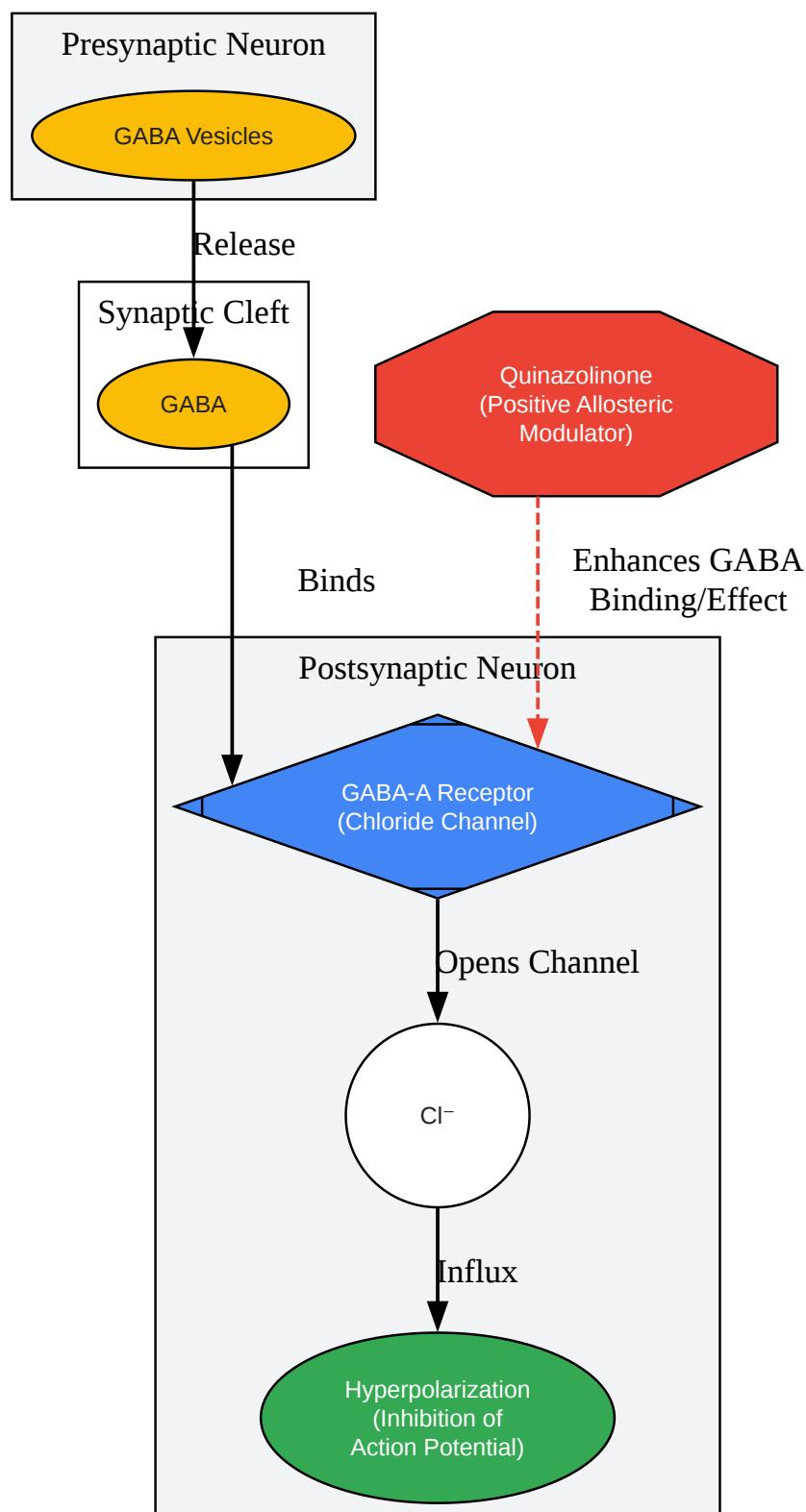
The following table presents the anticonvulsant activity of representative quinazolinone derivatives in animal models.

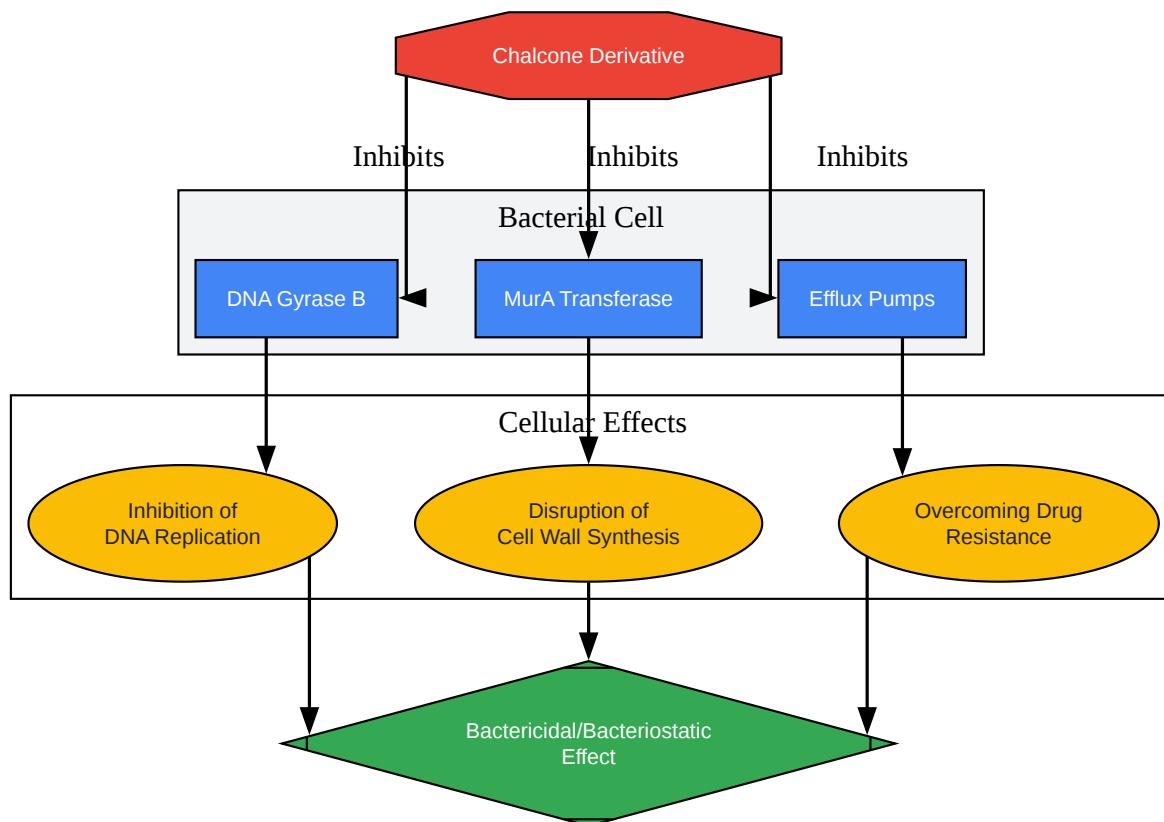
Compound ID	Substitution	Animal Model	Protection (%)	ED ₅₀ (mg/kg)	Reference
QZ1	2-Methyl-3-butyl	scPTZ (mice)	100	11.79	[9][10]
QZ2	2-Methyl-3-benzyl	scPTZ (mice)	83	73.1	[9][10]
QZ3	6-Bromo-2-methyl-3-phenyl	MES (mice)	100	28.90	[11]
QZ4	2,3-disubstituted	PTZ (mice)	100	-	[7]

MES: Maximal Electroshock Seizure test; scPTZ: subcutaneous Pentylenetetrazole seizure test.

Signaling Pathway: GABA-A Receptor Modulation by Anticonvulsant Quinazolinones

Quinazolinone-based anticonvulsants often act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and reducing neuronal excitability.[7][8][12][13]





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